1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene
Overview
Description
1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable precursor, such as 2-[chloro(difluoro)-methoxy]-4-fluoro-benzene, using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene depends on its specific application. In organic synthesis, the compound acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of their activity .
Comparison with Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2-chloro-4-fluorobenzene
Comparison: 1-Bromo-2-[chloro(difluoro)-methoxy]-4-fluoro-benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to other halogenated benzenes . This makes it particularly useful in applications requiring specific reactivity and selectivity. The presence of multiple halogens also enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-[chloro(difluoro)methoxy]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-2-1-4(10)3-6(5)13-7(9,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASYCXIGQIDXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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